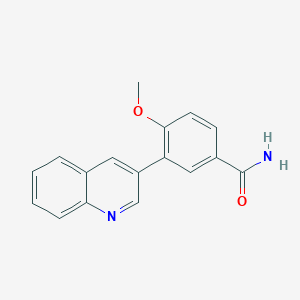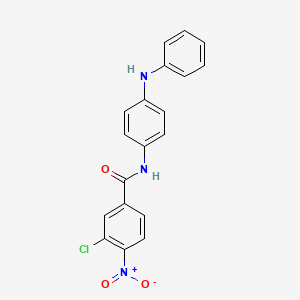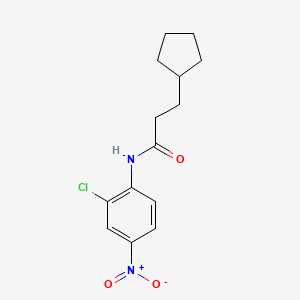
4-methoxy-3-quinolin-3-ylbenzamide
Overview
Description
4-Methoxy-3-quinolin-3-ylbenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-quinolin-3-ylbenzamide typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For example, the Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Introduction of the Methoxy Group: : The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
-
Formation of the Benzamide Moiety: : The benzamide moiety can be introduced by reacting the quinoline derivative with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-quinolin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4-Methoxy-3-quinolin-3-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-quinolin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
4-Hydroxyquinoline: A derivative with a hydroxyl group instead of a methoxy group.
3-Quinolinylbenzamide: A derivative without the methoxy group.
Uniqueness
4-Methoxy-3-quinolin-3-ylbenzamide is unique due to the presence of both the methoxy group and the benzamide moiety, which can enhance its biological activity and specificity compared to other quinoline derivatives.
Properties
IUPAC Name |
4-methoxy-3-quinolin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-7-6-12(17(18)20)9-14(16)13-8-11-4-2-3-5-15(11)19-10-13/h2-10H,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCRDTMAMVVVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[2,5-BIS(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4038357.png)
![2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4038358.png)
![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B4038360.png)

![N-cyclopentyl-2-{[(5-isobutylisoxazol-3-yl)methyl]amino}propanamide](/img/structure/B4038362.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol](/img/structure/B4038369.png)
![2-(1-adamantyl)-N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B4038377.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[(3-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4038387.png)
![N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide](/img/structure/B4038391.png)
![2,3,4,5,6-pentafluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4038410.png)
![1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B4038412.png)
![METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4038418.png)
![METHYL 2-({6-[2-(METHOXYCARBONYL)ANILINO]-6-OXOHEXANOYL}AMINO)BENZOATE](/img/structure/B4038437.png)

